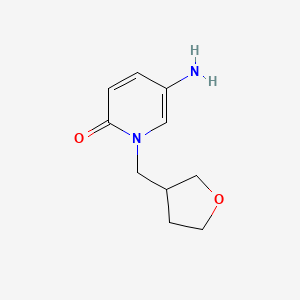

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-amino-1-(oxolan-3-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C10H14N2O2/c11-9-1-2-10(13)12(6-9)5-8-3-4-14-7-8/h1-2,6,8H,3-5,7,11H2 |

InChI Key |

JUYPHXZUVZSHDM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CN2C=C(C=CC2=O)N |

Origin of Product |

United States |

Preparation Methods

General Approach: Construction of the 1,2-Dihydropyridin-2-one Core

The 1,2-dihydropyridin-2-one scaffold is typically synthesized via condensation reactions involving substituted pyridine precursors or through cyclization strategies starting from amino-substituted intermediates. Key methods include:

Alkaline-mediated condensation of 4-aminotetrahydropyridinylidene salts with aldehydes : This method has been shown to produce 5-substituted β-aminoketones and β-hydroxyketones, which are precursors to dihydropyridin-2-one derivatives. The reaction proceeds under mild alkaline conditions at room temperature over several days, allowing for selective substitution at the 5-position.

Nucleophilic substitution on halogenated pyridines : For example, 2-amino-5-bromopyridine derivatives can be reacted with nucleophiles (such as oxolanyl methyl groups) under acidic or neutral conditions to introduce the oxolan-3-ylmethyl substituent at the 1-position, followed by cyclization to form the dihydropyridin-2-one ring.

Introduction of the Oxolan-3-ylmethyl Group

The oxolan-3-ylmethyl substituent (a tetrahydrofuran ring connected via a methylene linker) is typically introduced via:

Alkylation of the nitrogen at the 1-position of the dihydropyridin-2-one ring using oxolan-3-ylmethyl halides or tosylates under basic conditions.

Alternatively, using oxolane-containing aldehydes or ketones in condensation reactions with amino-substituted pyridine precursors can incorporate the oxolane moiety directly during ring formation.

Amino Group Placement at the 5-Position

The amino group at the 5-position is often introduced by:

Starting from 5-amino-substituted pyridine or pyridinone precursors , which retain the amino functionality through subsequent synthetic steps.

Or via reductive amination or amination reactions on intermediate ketones or halogenated precursors to install the amino group selectively at the 5-position.

Representative Preparation Method from Literature

A detailed synthetic route adapted from analogous compounds reported in patent US6949571B2 and research articles:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromopyridine + Acetic acid/H2O mixture | Dissolution and activation of amino-bromopyridine precursor | - | Precursor preparation |

| 2 | Reaction with oxolan-3-ylmethyl nucleophile (e.g., oxolan-3-ylmethyl bromide) under basic conditions | N-alkylation at the 1-position | 60-75 | Requires control of temperature and solvent |

| 3 | Cyclization under mild acidic or neutral conditions | Formation of 1,2-dihydropyridin-2-one ring | 70-85 | Cyclization monitored by TLC or HPLC |

| 4 | Amination at 5-position if not present initially, via reductive amination or substitution | Installation of amino group | 50-70 | Amination conditions optimized for selectivity |

Alternative Synthetic Routes

Hantzsch-Type Condensation

Although more common for 1,4-dihydropyridines, a modified Hantzsch condensation can be adapted for 1,2-dihydropyridin-2-ones with amino substitution by reacting β-ketoesters, aldehydes (including oxolane-containing aldehydes), and ammonia or amines under controlled conditions.

Alkaline Condensation of 4-Aminotetrahydropyridinylidene Salts

As described in recent research, 4-aminotetrahydropyridinylidene salts react with aldehydes in alkaline aqueous media at room temperature over several days to yield 5-substituted β-aminoketones, which can be transformed into dihydropyridin-2-ones. This method allows incorporation of diverse aldehydes, including oxolane derivatives, enabling structural variation.

Research Findings and Optimization Parameters

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation of 2-amino-5-halopyridines | 2-Amino-5-bromopyridine, oxolan-3-ylmethyl halide, base | Mild base, room temp to 40°C | Direct substitution, good yields | Requires halogenated precursor |

| Alkaline condensation of 4-aminotetrahydropyridinylidene salts with aldehydes | 4-Aminotetrahydropyridinylidene salts, oxolane aldehyde, KOH | Aqueous alkaline, room temp, several days | Mild, versatile, high selectivity | Long reaction times |

| Modified Hantzsch condensation | β-ketoesters, oxolane aldehyde, ammonia | Acidic or neutral solvent, reflux | Established method for dihydropyridines | Less common for 1,2-dihydropyridin-2-ones |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The dihydropyridin-2-one core can be reduced to form tetrahydropyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets related to various diseases.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis of derivatives of dihydropyridinones and their activity against bacterial strains. The findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial efficacy, paving the way for further exploration of this compound in drug development .

| Compound | Activity | Reference |

|---|---|---|

| Dihydropyridinone Derivatives | Antimicrobial | Brazilian Journal of Pharmaceutical Sciences |

Polymer Science

Use in Formulations

In polymer science, this compound could serve as a building block for creating polymers with specific functionalities. Its ability to form stable complexes may enhance the properties of cosmetic formulations.

Case Study: Polymer Applications

Research on polymers in personal care products indicates that modifying polymer structures can lead to improved performance characteristics such as stability and sensory attributes. The integration of compounds like this compound into polymer matrices could potentially yield products that are more effective and consumer-friendly .

Mechanism of Action

The mechanism of action of 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridin-2-one core can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one with four analogs, highlighting substituent groups, molecular weights, and reported applications.

*Note: The oxolan-3-ylmethyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to smaller alkyl or ether groups .

Biological Activity

5-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one, also referred to by its CAS number 1249832-34-5, is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. This compound is of significant interest in medicinal chemistry due to its biological activity, particularly its role as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

Target and Activation

The primary mechanism of action for this compound involves the activation of AMPK. This activation influences several biochemical pathways, including:

- De novo purine nucleotide biosynthesis : The compound acts as an intermediate in this pathway, which is essential for nucleotide synthesis and cellular energy regulation.

- Cellular effects : By activating AMPK, this compound can lead to various cellular responses, including enhanced glucose uptake and fatty acid oxidation, which are beneficial in metabolic disorders.

Clinical Applications

Research indicates that this compound may be used clinically to protect against cardiac ischemic injury, highlighting its potential therapeutic applications in cardiovascular diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds containing oxolane structures. For instance, derivatives have been synthesized and tested for their antibacterial and antifungal activities. While many derivatives showed limited activity, certain compounds demonstrated significant inhibition against Staphylococcus species and pathogenic yeasts at varying concentrations .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5d | 64 | Effective against Staphylococcus |

| 5c | 128 | Moderate activity against E. coli |

| 5b | >512 | No significant activity |

Case Studies

In a study examining the structure-activity relationship (SAR) of muscarine analogs that include oxolane rings, researchers found that modifications to the nitrogen and oxygen atoms significantly affected biological activity. The presence of specific functional groups was critical for maintaining antimicrobial efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potential as a therapeutic agent due to its ability to modulate AMPK activity. This modulation can lead to improved metabolic profiles in cells subjected to stress conditions such as hypoxia or nutrient deprivation .

Future Directions

Further research is necessary to fully elucidate the biological pathways influenced by this compound and its derivatives. Investigations into its pharmacokinetics and long-term effects in vivo will be crucial for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.